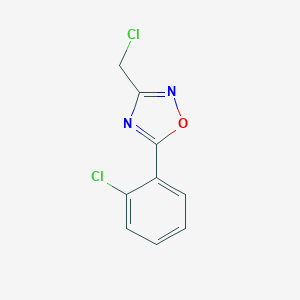
3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole and related compounds typically involves the reaction of acyl chlorides with amidoximes. An alternative approach involves ultrasound-promoted synthesis, which yields better results in terms of reaction times and product yields (Bretanha et al., 2011). Another method involves the use of microwave irradiation, which offers advantages such as higher yields and faster reaction rates (Zheng, 2004).
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole is characterized by the presence of an oxadiazole ring, often substituted with various groups. This configuration contributes to the compound's stability and reactivity. For example, the molecular structure of a closely related compound, 5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole, has been studied, revealing significant hydrogen bonding and π–π stacking interactions (Baral et al., 2018).
Chemical Reactions and Properties
Chemical properties of 1,2,4-oxadiazoles, including 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, are influenced by the oxadiazole ring. This ring structure can participate in various chemical reactions, such as acylation and reactions with N- and S-nucleophilic reagents, leading to the formation of diverse derivatives (Stepanov et al., 2019).
Physical Properties Analysis
The physical properties of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazoles, such as melting points and solubility, can be determined experimentally. Compounds in this class often exhibit distinct absorption and emission spectra, contributing to their potential applications in materials science (Tong, 2011).
Chemical Properties Analysis
The chemical properties of 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazoles include their reactivity with various chemical reagents, stability under different conditions, and potential as intermediates in synthesis. Their chemical behavior is often influenced by the presence of the oxadiazole ring and the substituted groups (Simurova et al., 2020).
Wissenschaftliche Forschungsanwendungen
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry .
- Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method : The process utilizes a radical approach paired with a Matteson–CH2–homologation .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
-
Riot Control Agent
- Field : Law Enforcement .
- Application : [(2-Chlorophenyl)methylene]malononitrile, also known as CS tear gas, is a widely used riot control agent .
- Method : It is typically used in the form of a fine powder or aerosol .
- Results : When released into the air, it causes irritation and inflammation of the mucous membranes, leading to tearing, coughing, and temporary discomfort .
- Functional Group in Organic Chemistry
- Field : Organic Chemistry .
- Application : The trichloromethyl group is a functional group that has the formula –CCl3 .
- Method : The naming of this group is derived from the methyl group (which has the formula –CH3), by replacing each hydrogen atom by a chlorine atom .
- Results : Compounds with this group are a subclass of the organochlorines .
- Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry .
- Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Method : The process utilizes a radical approach paired with a Matteson–CH2–homologation .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-3-1-2-4-7(6)11/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRIXIFYINOGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585515 |
Source


|
| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
CAS RN |
110704-33-1 |
Source


|
| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110704-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


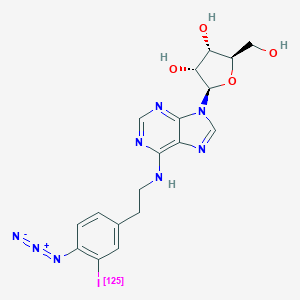
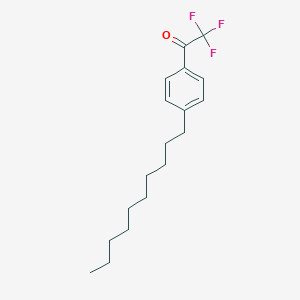
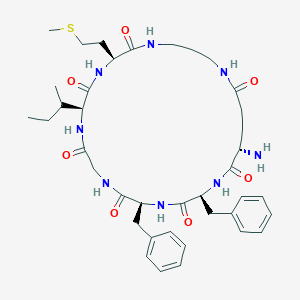
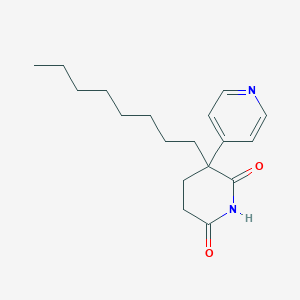
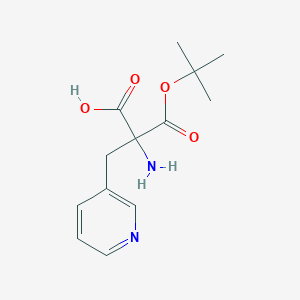
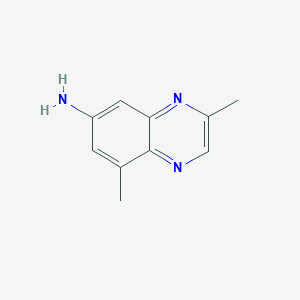
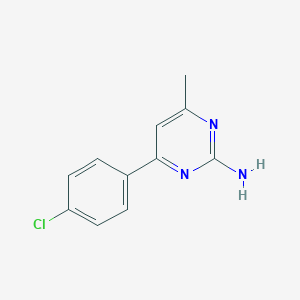
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
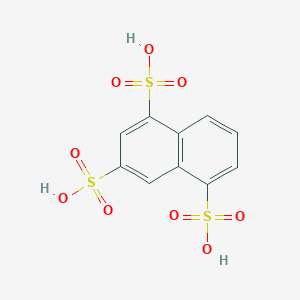
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
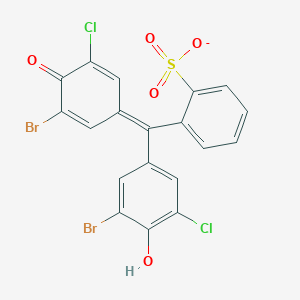
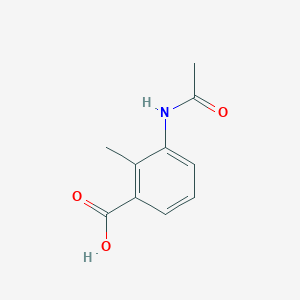
![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)